Keto–Enol Equilibrium Constant (KEnol) – 33‑Fold Higher Enol Preference Than the 1‑Methyl Analog
The parent 2,2‑dimesitylethenol exhibits a KEnol value of 20 in hexane at 353.6 K, indicating strong thermodynamic preference for the enol form [1]. Introduction of a 1‑methyl substituent reduces KEnol to 0.62 (32‑fold decrease), and the 1‑tert‑butyl derivative further depresses it to 0.059 (>300‑fold decrease) [1]. By comparison, the 2,2‑ditipyl analog (Tip = 2,4,6‑triisopropylphenyl) shows KEnol = 90 (R = H), i.e., a 4.5‑fold higher enol preference than the dimesityl parent [2]. The dimesityl compound thus occupies a unique intermediate position—high enough KEnol to ensure preparative isolation of the pure enol, yet not so extreme that keto‑enol interconversion is precluded for catalytic or mechanistic studies.
| Evidence Dimension | Keto–enol equilibrium constant (KEnol = [enol]/[ketone]) |
|---|---|
| Target Compound Data | KEnol = 20 (R = H) |
| Comparator Or Baseline | 1‑Me: KEnol = 0.62; 1‑Et: 0.31; 1‑i‑Pr: 0.28; 1‑t‑Bu: 0.059; 2,2‑ditipyl analog (R = H): KEnol = 90 |
| Quantified Difference | 33‑ to 339‑fold higher enol preference vs. 1‑alkyl analogs; 4.5‑fold lower enol preference vs. 2,2‑ditipyl analog |
| Conditions | Hexane, 353.6 K, CF₃COOH‑catalyzed equilibration |
Why This Matters
Procurement of the parent (R = H) compound is essential when a high yet tunable enol population is required; 1‑alkyl analogs would be overwhelmingly biased toward the ketone, while the Tip analog's excessively high KEnol limits access to the keto form.
- [1] Nugiel, D. A.; Rappoport, Z. Stable Simple Enols. 11. Equilibrium Constants for the 1-Alkyl-2,2-dimesitylethenol/1-Alkyl-2,2-dimesitylethanone Systems in Hexane. J. Am. Chem. Soc. 1985, 107, 3669–3676. View Source
- [2] Frey, J.; Rappoport, Z. Keto⇌Enol Equilibria for and Oxidative Cyclization to Benzofurans of 2,2-Ditipyl-1-R-ethenols. Comparison with Dimesityl Analogs. Can. J. Chem. 1999, 77, 719–725. View Source
